molecular formula C18H23N5OS B4484767 3-(Azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4484767
M. Wt: 357.5 g/mol
InChI Key: UBEGSXHQOLEVSZ-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 723737-87-9) is a triazolothiadiazole derivative characterized by a unique substitution pattern: an azepane (7-membered saturated nitrogen heterocycle) linked via a methylene group at position 3 and a 2-methylphenoxymethyl moiety at position 6 of the triazolothiadiazole core. This compound belongs to a class of fused heterocycles known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Its structural complexity and functional group arrangement make it a candidate for targeted drug discovery, particularly in kinase inhibition and oncology .

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-14-8-4-5-9-15(14)24-13-17-21-23-16(19-20-18(23)25-17)12-22-10-6-2-3-7-11-22/h4-5,8-9H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEGSXHQOLEVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(2-methylphenoxy)benzaldehyde with azepane and thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable oxidizing agent to yield the desired triazolo-thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane or phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolo-thiadiazole derivatives.

    Substitution: Formation of substituted triazolo-thiadiazole derivatives with various functional groups.

Scientific Research Applications

3-(Azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: The compound is being explored for its potential use as a pesticide or herbicide due to its ability to disrupt specific biological processes in pests and weeds.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Azepane vs.
  • Phenoxy Group Variations: The 2-methylphenoxymethyl group in the target compound provides moderate steric bulk compared to larger substituents like naphthoxy (CPNT ) or electron-rich 4-methoxyphenoxy .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility Trends Spectral Data (Key Peaks)
Target Compound Not reported 356.83 Likely low aqueous solubility IR: C-N stretch (1250 cm⁻¹); ¹H NMR: δ 2.3 (CH3)
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrol-2-yl)-triazolothiadiazole 184 382.4 Moderate in DMSO ¹H NMR: δ 3.8 (OCH3), 6.7 (pyrrole-H)
CPNT 183–185 526.94 Lipophilic (logP > 4) MS: m/z 527 [M+H]+
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolothiadiazole 131–132 412.9 Crystalline solid XRD: π-π stacking interactions

Critical Analysis :

  • Melting Points : Derivatives with bulky groups (e.g., adamantane ) exhibit lower melting points due to reduced crystallinity.
  • Solubility : The target compound’s azepane moiety may enhance solubility in polar aprotic solvents compared to purely aromatic analogs.

Anti-Inflammatory Activity

  • 3-(3-Bromophenyl)-6-(o-tolyloxymethyl)-triazolothiadiazole : Demonstrated COX-2 selectivity (IC50: 0.2 µM) due to halogen-π interactions .

Anticancer Activity

  • CPNT: Exhibited 72% inhibition of Ehrlich ascitic carcinoma at 50 mg/kg, surpassing cisplatin in survival rate (26 vs. 20 days) with minimal hepatotoxicity .
  • 3-(1H-Indol-3-yl)-6-thiol-triazolothiadiazole : Showed Bcl-2 inhibition (Ki: 1.4 µM) via indole-mediated hydrophobic binding .

Antimicrobial Activity

  • 3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrol-2-yl)-triazolothiadiazole : Inhibited S. aureus (MIC: 8 µg/mL) due to methoxy-enhanced membrane penetration .
  • 3-(Benzothiazolylmethyl)-triazolothiadiazole : Anthelmintic activity (EC50: 12 µg/mL) attributed to thiadiazole-thiazole synergy .

Biological Activity

The compound 3-(Azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O1SC_{16}H_{20}N_{4}O_{1}S, with a molecular weight of approximately 320.43 g/mol. The unique structure combines azepane and triazole moieties which are known for their biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to This compound have shown significant inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. In a comparative study:

CompoundIC50 (μM)Mechanism
Compound A1.95TS Inhibition
Compound B4.24TS Inhibition
Pemetrexed7.26TS Inhibition

These results indicate that the synthesized triazole derivatives exhibit superior anticancer activity compared to standard chemotherapeutics like Pemetrexed .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been documented in several studies. For example, a recent evaluation demonstrated that certain compounds exhibited notable inhibitory effects against both Escherichia coli and Staphylococcus aureus. The results are summarized as follows:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli12 μg/mL
S. aureus15 μg/mL

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Case Study 1: Synthesis and Evaluation

A research group synthesized a series of triazole derivatives, including the target compound. They conducted in vitro assays to evaluate cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structures displayed significant cytotoxicity with IC50 values ranging from 2 to 10 μM across different cell lines .

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of This compound to the active site of thymidylate synthase. The docking results suggested strong interactions with key amino acid residues involved in substrate binding, further supporting its potential as an anticancer agent .

Q & A

Q. Contradiction Analysis :

  • 2-Methylphenoxy groups may reduce cytotoxicity compared to naphthyloxy derivatives due to steric hindrance .

Advanced: What computational methods predict triazolo-thiadiazole interactions with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock/Vina to model binding to 14-α-demethylase (PDB: 3LD6) for antifungal activity .
    • Analyze hydrogen bonds (e.g., N–H⋯S interactions) and hydrophobic contacts with p38 MAP kinase .
  • MD Simulations : Validate stability of ligand-enzyme complexes over 100 ns trajectories .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Control Standardization : Ensure consistent assay conditions (e.g., M. tuberculosis strain H37Rv vs. clinical isolates) .
  • SAR Re-evaluation : Test substituent effects in isogenic models (e.g., compare 2-methylphenyl vs. 4-fluorophenyl derivatives) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., Cl substituents consistently improve anti-tubercular activity) .

Intermediate: What are key challenges in analytical validation of triazolo-thiadiazole purity?

Methodological Answer:

  • HPLC Optimization : Use C18 columns with acetonitrile/water gradients (70:30) to resolve polar byproducts .
  • Crystallization Issues : Address polymorphism via solvent screening (e.g., DMF/ethanol vs. acetone) .
  • Mass Spectrometry : Detect trace impurities (<0.5%) with high-resolution ESI-MS .

Advanced: How to balance cytotoxicity and therapeutic potential in triazolo-thiadiazole derivatives?

Methodological Answer:

  • Selective Toxicity Screening : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293) .
  • Prodrug Design : Mask phenolic groups with acetyl moieties to reduce off-target effects .
  • In Vivo Models : Evaluate hepatotoxicity in zebrafish or murine models .

Advanced: Can triazolo-thiadiazoles be repurposed for anti-inflammatory applications?

Methodological Answer:

  • Target Identification : Screen against p38 MAP kinase (IC₅₀ < 1 µM for 2-chlorophenyl derivatives) .
  • Cytokine Profiling : Measure TNF-α/IL-1β suppression in LPS-stimulated macrophages .

Advanced: What strategies enhance synergistic effects in triazolo-thiadiazole hybrid molecules?

Methodological Answer:

  • Hybrid Design : Combine triazolo-thiadiazole cores with coumarin (anticoagulant) or pyrazole (anti-inflammatory) moieties .
  • Dual-Target Inhibitors : Link to thiadiazine rings for simultaneous kinase/enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(Azepan-1-ylmethyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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